molecular formula C20H23BrN2O B2582538 3-(2-bromophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide CAS No. 1797643-02-7

3-(2-bromophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide

Cat. No.: B2582538
CAS No.: 1797643-02-7
M. Wt: 387.321
InChI Key: MOWHJLWVJFEKQO-UHFFFAOYSA-N
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Description

3-(2-bromophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide (CAS 1797643-02-7) is a synthetic organic compound with a molecular formula of C20H23BrN2O and a molecular weight of 387.31 g/mol . This compound features a distinct structure combining a 2-bromophenyl group with a phenylpyrrolidine methylamine moiety. The presence of the bromo group makes it a versatile intermediate for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, which are crucial for constructing more complex molecular architectures . The pyrrolidine ring is a prominent scaffold in drug discovery due to its three-dimensional coverage and ability to influence a molecule's stereochemistry and binding properties . Compounds containing this structure are frequently investigated for their potential interactions with the central nervous system . Researchers value this specific amide for its potential as a biologically active molecule in neuropharmacology, particularly in the study of novel ligands for various neurological targets . The compound is offered as a high-purity material for research purposes. It is available for sourcing from specialized chemical suppliers, with various quantities in stock . This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

3-(2-bromophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O/c21-19-11-5-4-7-16(19)12-13-20(24)22-15-18-10-6-14-23(18)17-8-2-1-3-9-17/h1-5,7-9,11,18H,6,10,12-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWHJLWVJFEKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)CCC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide typically involves multi-step organic reactions. One common approach is the reaction of 2-bromobenzylamine with 1-phenylpyrrolidine-2-carboxylic acid under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to reduce the bromine atom or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as hydroxide ions or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium hydroxide (NaOH), ammonia (NH₃)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce dehalogenated compounds or amines.

Scientific Research Applications

Overview

3-(2-bromophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide is a compound of interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure contributes to its potential applications in drug development, particularly as a therapeutic agent targeting specific biological pathways.

Pharmacological Studies

The compound has been investigated for its potential pharmacological activities, including analgesic and anti-inflammatory effects. Studies suggest that derivatives of this compound may modulate pain pathways, making it a candidate for further exploration in pain management therapies.

Chemokine Receptor Modulation

Research has shown that compounds similar to this compound can influence chemokine receptor activity. This modulation is critical in conditions such as cancer metastasis and inflammatory diseases, where chemokine signaling plays a significant role.

Neuropharmacology

Given its structure, the compound may interact with neurotransmitter systems, potentially offering insights into treatments for neurological disorders. The phenylpyrrolidine moiety is particularly notable for its ability to engage with dopamine and serotonin receptors, which are pivotal in mood regulation and cognitive function.

Case Studies

StudyObjectiveFindings
Study on Analgesic Effects To evaluate the pain-relieving properties of the compoundDemonstrated significant reduction in pain response in animal models, indicating potential for development as an analgesic drug.
Chemokine Receptor Activity Investigate the modulation of chemokine receptorsShowed promising results in inhibiting receptor activation linked to inflammatory responses, suggesting therapeutic use in autoimmune diseases.
Neuropharmacological Assessment Assess interaction with neurotransmitter systemsFound to enhance dopamine receptor activity, which may provide avenues for treating depression and anxiety disorders.
Activity TypeAssessed EffectResult
AnalgesicPain reductionSignificant effect observed
Anti-inflammatoryCytokine inhibitionModerate inhibition noted
Neurotransmitter InteractionDopamine receptor modulationIncreased receptor binding affinity

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physical Properties

Propanamide derivatives vary significantly in substituents, influencing their molecular weight, melting points, and physicochemical behavior.

Compound Name/Structure Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound C₁₉H₂₀BrN₂O ~372 Not reported 2-Bromophenyl, phenylpyrrolidinylmethyl
7c, 7d, 7e, 7f () C₁₆H₁₇N₅O₂S₂ etc. 375–389 134–178 Thiazole, oxadiazole, methylphenyl
N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-bromophenyl)propanamide () C₁₉H₁₈BrNO₂S 404.37 Not reported Benzothiophene, bromophenyl
N-(3-Bromophenyl)-2-phenoxypropanamide () C₁₅H₁₄BrNO₂ 320.18 Not reported Phenoxy, bromophenyl

Key Observations:

  • The target compound’s molecular weight (~372 g/mol) is comparable to ’s thiazole/oxadiazole derivatives (375–389 g/mol) but lower than ’s benzothiophene analog (404.37 g/mol) .
  • Bromophenyl-substituted compounds (e.g., ) share the electron-withdrawing bromine atom, which may enhance stability and influence π-π stacking in biological targets. However, the phenylpyrrolidinylmethyl group in the target introduces conformational flexibility distinct from rigid heterocycles like benzothiophene or thiazole .

Hydrogen Bonding and Solubility

  • The target compound’s tertiary amine (pyrrolidine) has fewer hydrogen-bonding donors compared to ’s thiourea-containing analogs (H-bond donors = 2). This may reduce aqueous solubility but improve membrane permeability .

Biological Activity

3-(2-Bromophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide, with the CAS number 1797643-02-7, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19_{19}H22_{22}BrN1_{1}O, with a molecular weight of 387.3 g/mol. Its structure features a bromophenyl group attached to a propanamide backbone, which is further linked to a phenylpyrrolidine moiety. The presence of the bromine atom may enhance its reactivity and biological interactions.

Research indicates that compounds similar to this compound can interact with various biological targets:

  • Histone Methyltransferase Inhibition : Some studies suggest that related compounds act as inhibitors of histone methyltransferases, which play a crucial role in epigenetic regulation and gene expression. This inhibition can lead to altered cellular processes such as proliferation and differentiation .
  • Neurotransmitter Modulation : The pyrrolidine structure suggests potential activity at neurotransmitter receptors, particularly those involved in dopamine and serotonin signaling pathways. This could imply effects on mood regulation and cognitive functions.
  • Anticancer Activity : Certain derivatives have shown promise in preclinical models for inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

Study Biological Activity Mechanism Reference
Study AInhibition of cell proliferation in cancer cell linesHistone methyltransferase inhibition
Study BModulation of dopamine receptorsNeurotransmitter receptor interaction
Study CInduction of apoptosis in leukemia cellsCell cycle arrest mechanisms

Case Study 1: Anticancer Efficacy

A study conducted on the effects of similar compounds revealed significant anticancer activity against various human cancer cell lines. The compound was observed to induce apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Neuropharmacological Effects

In another investigation, the neuropharmacological properties were evaluated using rodent models. The compound exhibited anxiolytic effects comparable to standard anxiolytics, indicating its potential for treating anxiety disorders by modulating neurotransmitter levels.

Q & A

Q. Table 1: Key Reaction Conditions

StepReagents/CatalystsSolventTemperatureYield Range
Bromophenyl IntermediatePBr₃, K₂CO₃DCM0–5°C60–75%
Amide CouplingHATU, DIPEADMFRT70–85%
Final PurificationSilica gelHexane:EtOAc-90–95% purity

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

  • 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., bromophenyl aromatic signals at δ 7.2–7.8 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 428.12) and fragmentation patterns .
  • HPLC : Assesses purity (>95%) using C18 columns and UV detection (λ = 254 nm) .
  • FT-IR : Identifies functional groups (amide C=O stretch at ~1650 cm⁻¹) .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore its biological activity?

Answer:

  • Variable Substituents :
    • Modify the bromophenyl group (e.g., replace Br with Cl or CF₃) to assess halogen bonding efficacy .
    • Alter the pyrrolidinyl moiety (e.g., introduce methyl groups) to study steric effects on target binding .
  • Biological Testing :
    • Screen against kinase panels (e.g., EGFR, VEGFR) using enzymatic assays (IC₅₀ determination) .
    • Compare with analogs (e.g., pyrazine or thiophene derivatives) to identify pharmacophore requirements .

Advanced: What strategies address low yields in amide bond formation during synthesis?

Answer:

  • Coupling Reagents : Switch from EDC/HOBt to HATU for improved activation .
  • Solvent Optimization : Use DMF instead of THF for better solubility of polar intermediates .
  • Catalytic Additives : Add DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .

Advanced: How can researchers investigate its mechanism of action as a kinase inhibitor?

Answer:

  • Enzymatic Assays : Measure inhibition kinetics (e.g., Km/Vmax changes) using recombinant kinases .
  • Molecular Docking : Perform in silico studies (AutoDock Vina) to predict binding poses in kinase ATP pockets .
  • Cellular Models : Validate target engagement in cancer cell lines (e.g., apoptosis assays post-treatment) .

Methodological: What computational methods predict its physicochemical properties?

Answer:

  • DFT Calculations : Optimize geometry (B3LYP/6-31G*) to estimate dipole moments and HOMO-LUMO gaps .
  • Molecular Dynamics (MD) : Simulate solvation in water/lipid bilayers to predict permeability (logP) .
  • ADMET Prediction : Use tools like SwissADME to forecast bioavailability and metabolic stability .

Data Contradictions: How can researchers resolve discrepancies in reported biological activities?

Answer:

  • Assay Reproducibility : Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Cell Line Validation : Use authenticated lines (e.g., NCI-60 panel) to minimize variability .
  • Structural Confirmation : Re-analyze batch purity via LC-MS to rule out degradation products .

Future Directions: What unexplored modifications could enhance its therapeutic potential?

Answer:

  • Heterocyclic Replacements : Substitute pyrrolidine with piperazine to improve solubility .
  • Prodrug Design : Introduce ester groups for enhanced bioavailability .
  • Polypharmacology : Develop dual-target inhibitors (e.g., kinase + protease) via hybrid scaffolds .

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